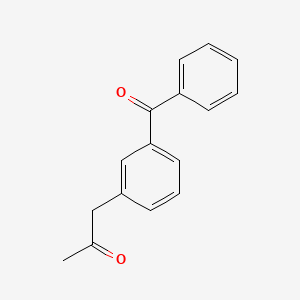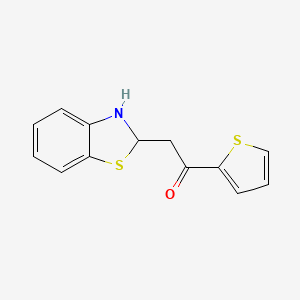![molecular formula C16H23ClN2O B14434223 N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide CAS No. 77196-99-7](/img/structure/B14434223.png)
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide typically involves the reaction of 4-piperidone with 3-chloropropylamine under specific conditions to form the intermediate N-[1-(3-Chloropropyl)piperidin-4-yl]amine. This intermediate is then reacted with phenylacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Products with substituted groups at the chloropropyl position.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar piperidine core and have been studied for their pharmacological activities.
1,4-Disubstituted piperidines: These compounds also contain the piperidine ring and have shown significant biological activities.
Uniqueness
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide is unique due to its specific substitution pattern and the presence of the chloropropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
| 77196-99-7 | |
Molekularformel |
C16H23ClN2O |
Molekulargewicht |
294.82 g/mol |
IUPAC-Name |
N-[1-(3-chloropropyl)piperidin-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C16H23ClN2O/c17-9-4-10-19-11-7-15(8-12-19)18-16(20)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,20) |
InChI-Schlüssel |
IPEVTPCXBPOYDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/no-structure.png)


![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)

